

# Spectroscopic Profile of 4-Aminobenzohydrazide: A Technical Guide

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## Compound of Interest

Compound Name: 4-Aminobenzohydrazide

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This technical guide provides an in-depth analysis of the spectral data for **4-Aminobenzohydrazide** (CAS: 5351-17-7), a compound of interest in medicinal chemistry and drug development.[1][2] The document outlines its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control.

## Molecular Structure and Overview

**4-Aminobenzohydrazide** ( $C_7H_9N_3O$ , Molecular Weight: 151.17 g/mol) is a derivative of benzoic acid featuring both an amino ( $-NH_2$ ) and a hydrazide ( $-CONHNH_2$ ) functional group.[1][3][4] These groups impart specific spectroscopic characteristics that are crucial for its structural elucidation. This guide presents a summary of its  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spec data, followed by detailed experimental protocols for data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the proton ( $^1H$ ) and carbon-13 ( $^{13}C$ ) NMR data for **4-Aminobenzohydrazide**.

### $^1H$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The data below was referenced from a spectrum obtained in DMSO- $d_6$ .<sup>[5]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.55	Doublet	2H	Ar-H (ortho to -C(O)NHNH <sub>2</sub> )
~6.55	Doublet	2H	Ar-H (ortho to -NH <sub>2</sub> )
~5.50	Singlet (broad)	2H	-NH <sub>2</sub> (aromatic amine)
~4.25	Singlet (broad)	2H	-NH <sub>2</sub> (hydrazide)
~9.20	Singlet (broad)	1H	-NH- (hydrazide)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broadness of the -NH and -NH<sub>2</sub> peaks is due to quadrupole broadening and chemical exchange.

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift ( $\delta$ ) ppm	Assignment
~166.0	C=O (Carbonyl)
~151.0	Ar-C (attached to -NH <sub>2</sub> )
~129.0	Ar-CH (ortho to -C(O)NHNH <sub>2</sub> )
~122.0	Ar-C (attached to -C(O)NHNH <sub>2</sub> )
~113.0	Ar-CH (ortho to -NH <sub>2</sub> )

## Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz for  $^1\text{H}$ , 75 MHz for  $^{13}\text{C}$ ) or equivalent, is utilized.<sup>[3]</sup>

#### Sample Preparation:

- Approximately 5-10 mg of **4-Aminobenzohydrazide** is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO- $\text{d}_6$ ).
- A small amount of a reference standard, such as Tetramethylsilane (TMS), may be added for chemical shift calibration ( $\delta = 0.00$  ppm).
- The solution is transferred to a 5 mm NMR tube.

#### Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity and optimal resolution.
- For  $^1\text{H}$  NMR, standard acquisition parameters are used, including a  $90^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of  $^{13}\text{C}$  and its longer relaxation times.

#### Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
- Phase correction and baseline correction are applied to the spectrum.
- The spectrum is calibrated using the solvent peak or the internal standard (TMS).
- Integration of the  $^1\text{H}$  NMR signals is performed to determine the relative proton ratios.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### IR Spectral Data

The table below summarizes the key absorption bands for **4-Aminobenzohydrazide**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3400-3200	Strong, Broad	N-H Stretch	-NH <sub>2</sub> (Amine & Hydrazide)
3050-3000	Medium	C-H Stretch	Aromatic C-H
~1640	Strong, Sharp	C=O Stretch (Amide I)	Amide
~1600 & ~1500	Medium-Strong	C=C Stretch	Aromatic Ring
~1560	Strong	N-H Bend (Amide II)	Amide
~1310	Medium	C-N Stretch	Aromatic Amine
~840	Strong	C-H Out-of-Plane Bend	1,4-disubstituted (para) benzene

Interpretation: The spectrum clearly indicates the presence of primary amine and hydrazide groups through the broad N-H stretching bands.[6] The strong carbonyl absorption around 1640 cm<sup>-1</sup> is characteristic of the amide group, and the bands at ~1600 and ~1500 cm<sup>-1</sup> confirm the aromatic ring. The strong absorption at ~840 cm<sup>-1</sup> is a key indicator of the para-substitution pattern on the benzene ring.

### Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **4-Aminobenzohydrazide** is finely ground with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
- The mixture is transferred to a pellet-forming die.
- A hydraulic press is used to apply high pressure (approx. 8-10 tons) to the die, forming a thin, transparent KBr pellet.

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **4-Aminobenzohydrazide** powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Pressure is applied using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- A background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal is collected.
- The sample is placed in the spectrometer's beam path.
- The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

## Mass Spectral Data (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a structural "fingerprint."

m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment Identity
151	High	$[M]^+$ (Molecular Ion)
120	High	$[M - NHNH_2]^+$ or $[H_2NC_6H_4CO]^+$
92	High	$[C_6H_4NH_2]^+$
65	Medium	$[C_5H_5]^+$

Interpretation: The molecular ion peak at m/z 151 confirms the molecular weight of the compound. A prominent fragment is observed at m/z 120, corresponding to the loss of the hydrazino group (-NHNH<sub>2</sub>), resulting in the stable 4-aminobenzoyl cation. Further fragmentation leads to the aminophenyl cation at m/z 92 and the cyclopentadienyl cation at m/z 65, which are common fragments for substituted benzene rings.<sup>[7][8]</sup>

## Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used. An electron ionization (EI) source is employed.

Sample Preparation:

- A dilute solution of **4-Aminobenzohydrazide** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

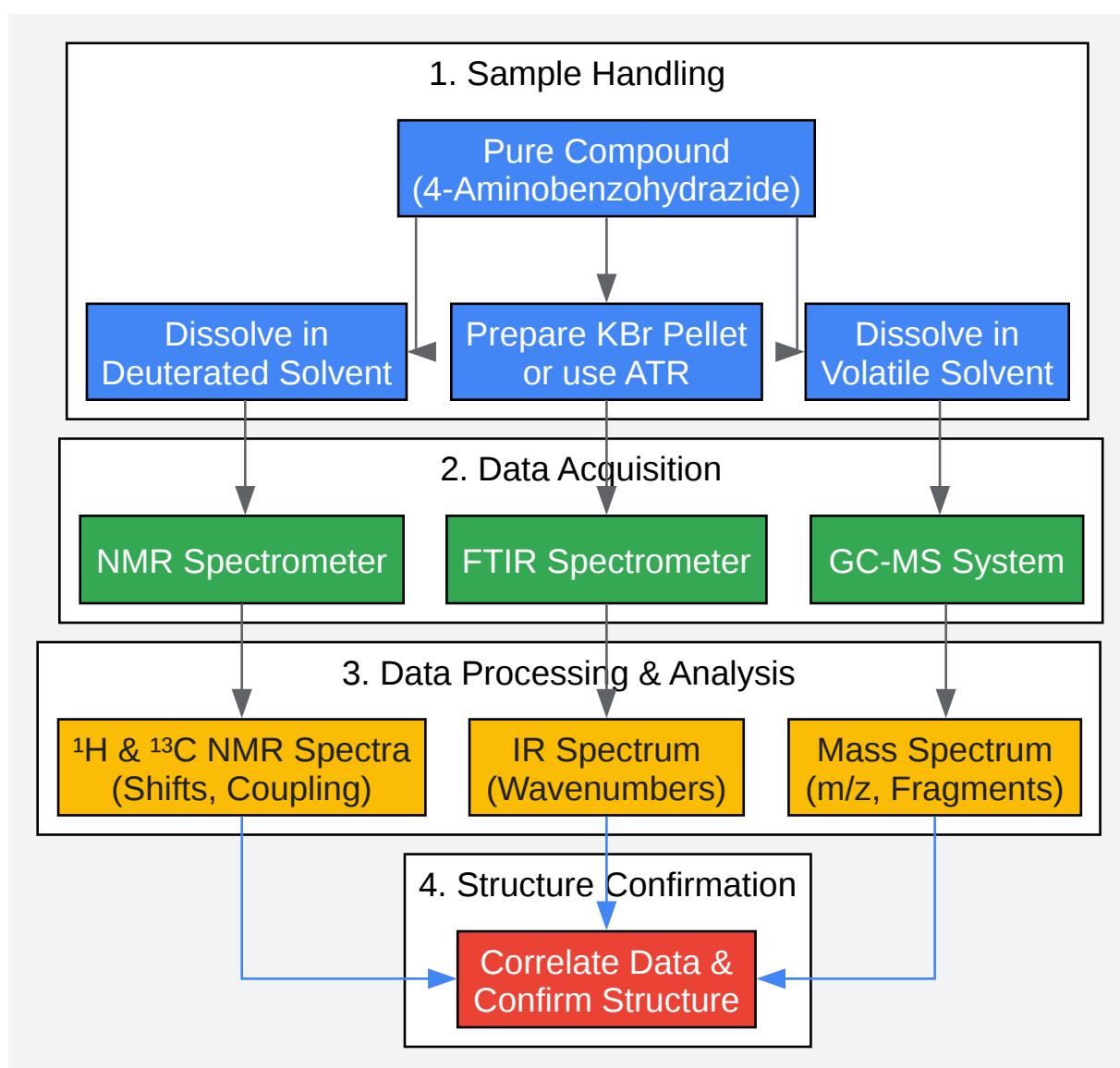
Data Acquisition (GC-MS):

- A small volume (e.g., 1  $\mu$ L) of the sample solution is injected into the GC inlet.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates it from any impurities.
- The eluted compound enters the mass spectrometer's ion source.
- In the EI source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating the mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **4-Aminobenzohydrazide**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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